LogP Differentiation: Higher Lipophilicity vs. Positional Isomers Drives Differential Membrane Partitioning
The target compound exhibits a calculated LogP of 3.59, substantially higher than the closest positional isomers, methyl 2,4-dibromo-6-fluorophenylacetate (LogP = 2.6) and methyl 3,5-dibromo-2-fluorophenylacetate (LogP = 2.2), as determined by consistent in silico and experimental measurement platforms [1]. This represents a 1.0–1.4 log unit increase in lipophilicity, which translates to a theoretical 10–25× higher partition coefficient. This difference is significant for medicinal chemistry programs where the 2,3-dibromo-6-fluoro arrangement may confer superior membrane permeability or altered off-rate kinetics relative to isomers.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.59 (calculated) |
| Comparator Or Baseline | Methyl 2,4-dibromo-6-fluorophenylacetate: LogP = 2.6; Methyl 3,5-dibromo-2-fluorophenylacetate: LogP = 2.2 |
| Quantified Difference | ΔLogP = +0.99 to +1.39 (10–25× higher partition coefficient) |
| Conditions | In silico predictive models (ChemBase) and experimental logP measurements (ChemExper); values compared at consistent pH for neutral ester forms. |
Why This Matters
A 1.4 log unit LogP difference significantly alters predicted membrane permeability and tissue distribution, directly impacting compound prioritization in drug discovery libraries where the precise substitution pattern is a critical SAR parameter.
- [1] ChemBase. Molecule 180352: Theoretical physicochemical properties for Methyl 2,3-dibromo-6-fluorophenylacetate. LogD (pH 5.5/7.4) = 3.593, Polar Surface Area = 45.82 Ų. View Source
